

Spectroscopic Analysis of (2-Chloroethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chloroethyl)benzene

Cat. No.: B074947

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic data for **(2-Chloroethyl)benzene**, primarily sourced from the National Institute of Standards and Technology (NIST) database and associated analytical methodologies. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental protocols for the identification and quantification of this compound.

Compound Information

(2-Chloroethyl)benzene, also known as β -Phenethyl chloride, is an aromatic hydrocarbon with the chemical formula C_8H_9Cl .^{[1][2][3]} It has a molecular weight of 140.610 g/mol .^{[1][2][3]}

Identifier	Value
IUPAC Name	(2-chloroethyl)benzene
CAS Registry Number	622-24-2 [1] [2] [3]
Molecular Formula	C ₈ H ₉ Cl [1] [2] [3]
Molecular Weight	140.610 [1] [2] [3]
InChI	InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 [1] [2] [3]
InChIKey	MNNZINNZIQVULG-UHFFFAOYSA-N [1] [2] [3]
Synonyms	β-Phenethyl chloride, β-Phenylethyl chloride, Phenethyl chloride, 1-Chloro-2-phenylethane, 2-Phenyl-1-chloroethane, 2-Phenylethyl chloride [1] [2] [3] [4]

Spectroscopic Data

The following sections present key spectroscopic data for **(2-Chloroethyl)benzene**, including mass spectrometry and infrared spectroscopy.

Mass Spectrometry

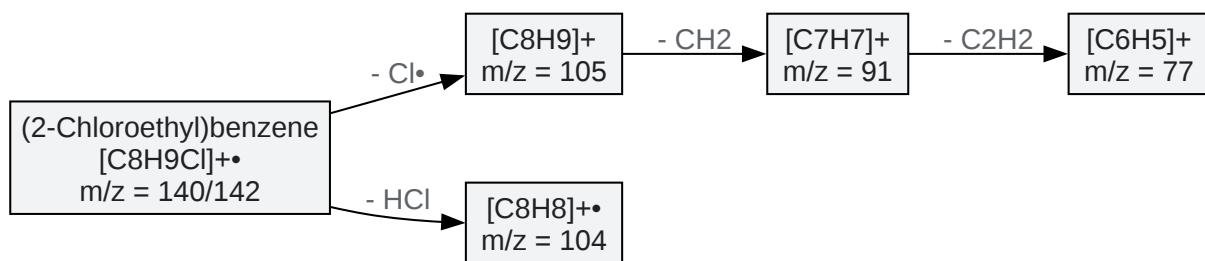

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for the structural elucidation of **(2-Chloroethyl)benzene**. The fragmentation pattern provides a unique fingerprint for its identification.

Table 1: Mass Spectrum (Electron Ionization) of **(2-Chloroethyl)benzene**[\[1\]](#)

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment
174/176	24.4	[M]+• (Molecular Ion)
139	-	[M-Cl]+
125	100	[M-CH ₂ Cl]+
105	~30-40	[C ₈ H ₉]+
91	99.99	[C ₇ H ₇]+ (Tropylium ion)
89	~5-10	[C ₇ H ₅]+
77	6.54	[C ₆ H ₅]+
51	8.79	[C ₄ H ₃]+

Note: Relative intensities can vary slightly between different instruments and experimental conditions. Data for some fragments are compared with related isomers for illustrative purposes.^[5]

The proposed fragmentation pathway of **(2-Chloroethyl)benzene** under electron ionization is initiated by the loss of a chlorine atom or the cleavage of the ethyl side chain.

[Click to download full resolution via product page](#)

Proposed fragmentation pathway of **(2-Chloroethyl)benzene**.

Infrared Spectroscopy

The gas-phase infrared spectrum of **(2-Chloroethyl)benzene** provides information about its functional groups and molecular structure. While the NIST database contains the spectrum,

quantitative molar absorptivity values are not available due to a lack of concentration information.^[2] Key absorption regions characteristic of this molecule include C-H stretching from the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for the analysis of **(2-Chloroethyl)benzene**.^[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the separation and identification of **(2-Chloroethyl)benzene** in various matrices.^{[5][6]}

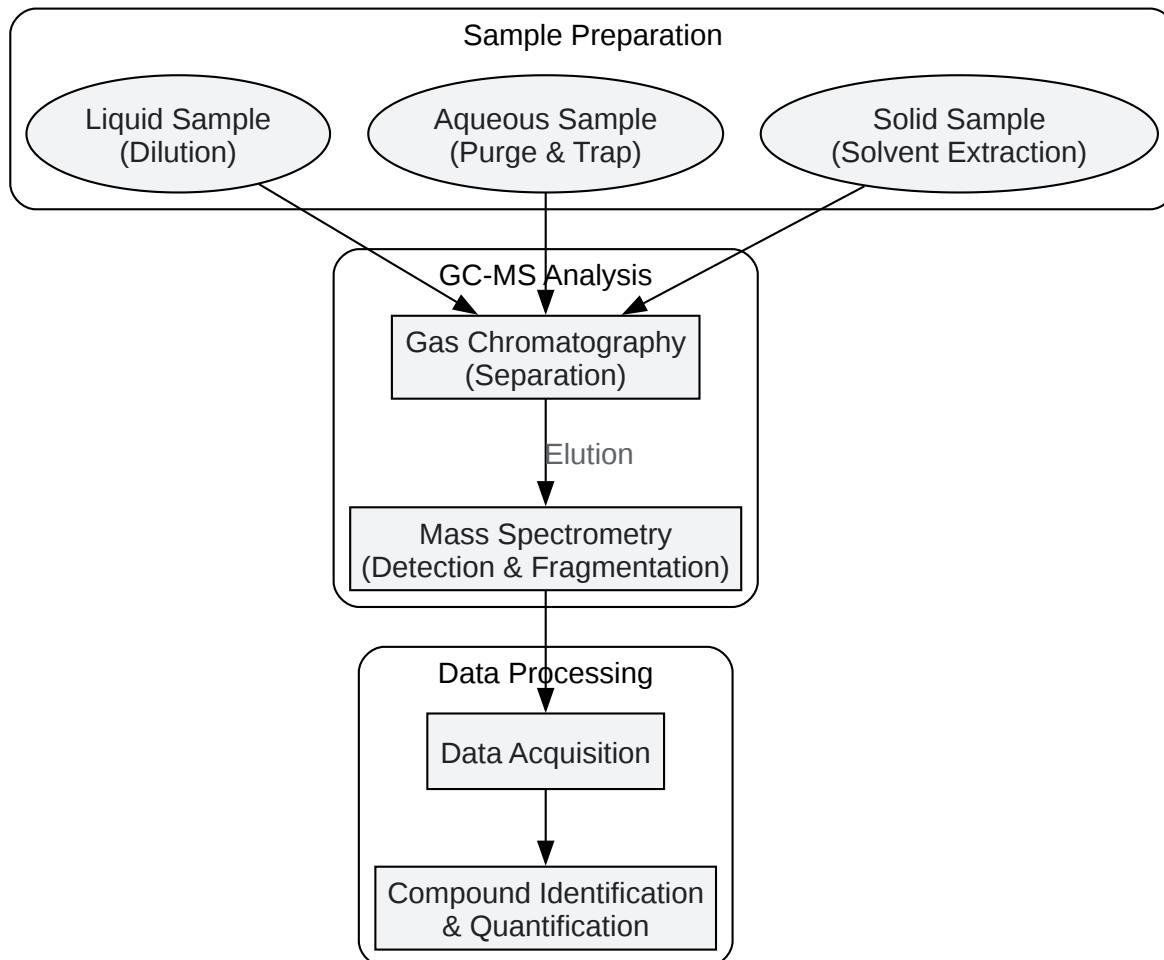
1. Sample Preparation:

- Liquid Samples: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.^[5]
- Aqueous Samples (Purge and Trap): For trace analysis in water, use a commercial purge and trap concentrator system. Place a 5-25 mL aliquot of the sample into a sparging vessel and purge with an inert gas (e.g., helium). The volatile analytes are collected on a sorbent trap (e.g., Tenax®, silica gel, and charcoal). The trap is then heated to desorb the analytes into the GC-MS system.^[6]
- Solid Samples (Solvent Extraction): For solid matrices like soil or solid drug products, use solvent extraction. Vortex or sonicate the sample with a suitable solvent. Centrifuge to separate the solid material, and if necessary, concentrate the supernatant under a gentle stream of nitrogen.^[6]

2. Gas Chromatography (GC) Conditions:

- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness is recommended.^[5]

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
- Inlet: Splitless injection is preferred for trace analysis, with an injector temperature of 250°C. [5]
- Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.[5]


3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
- Mass Analyzer: Quadrupole or Ion Trap.[5]
- Scan Range: m/z 40-400.[5]
- Ion Source Temperature: 230°C.[5]
- Transfer Line Temperature: 280°C.[5]

4. Data Analysis:

- Identification: The identification of **(2-Chloroethyl)benzene** is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.[6] Key mass-to-charge ratios (m/z) for identification include 174, 139, and 103.[6]

The general workflow for the GC-MS analysis of **(2-Chloroethyl)benzene** is depicted in the following diagram.

[Click to download full resolution via product page](#)

General workflow for GC-MS analysis of **(2-Chloroethyl)benzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, (2-chloroethyl)- [webbook.nist.gov]
- 2. Benzene, (2-chloroethyl)- [webbook.nist.gov]
- 3. Benzene, (2-chloroethyl)- [webbook.nist.gov]
- 4. 1-Chloro-2-phenylethane | C8H9Cl | CID 231496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of (2-Chloroethyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074947#spectroscopic-data-of-2-chloroethyl-benzene-nist\]](https://www.benchchem.com/product/b074947#spectroscopic-data-of-2-chloroethyl-benzene-nist)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com